Apoptosis inducer 19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-26-19-9-4-17(5-10-19)6-13-21(24)18-7-11-20(12-8-18)27-16-22(25)23-14-2-3-15-23/h4-13H,2-3,14-16H2,1H3/b13-6+ |
InChI Key |
ZIADYXMRKWXOOH-AWNIVKPZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Pro-Apoptotic Power of Inducer 19: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, a promising small molecule, Apoptosis Inducer 19, has emerged as a potent agent for instigating programmed cell death in cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines the intricate signaling pathways, detailed experimental protocols for its study, and a comprehensive summary of quantitative data, offering a complete resource for understanding and harnessing its therapeutic potential.
This compound, also identified as compound 7g in some studies, has demonstrated significant efficacy, particularly in triple-negative breast cancer (TNBC) models.[1] Its mechanism is centered on the induction of the intrinsic, or mitochondrial, pathway of apoptosis, a critical cellular process for eliminating damaged or cancerous cells.
Core Mechanism of Action: Orchestrating Cell Death from Within
This compound initiates a cascade of intracellular events that culminate in the systematic dismantling of the cell. The core of its action involves the modulation of key proteins in the Bcl-2 family, the generation of oxidative stress, and the activation of the caspase cascade.
The primary mechanism involves:
-
Upregulation of Pro-Apoptotic Proteins: The compound elevates the expression of pro-apoptotic proteins such as Bax.[1] Bax plays a pivotal role in permeabilizing the mitochondrial outer membrane.
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[1] The shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Disruption of Mitochondrial Membrane Potential (MMP): The increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential.[1] This is a point of no return in the apoptotic process.
-
Induction of Reactive Oxygen Species (ROS): The compound upregulates the levels of cellular reactive oxygen species (ROS), which can further contribute to mitochondrial damage and signaling for apoptosis.[1]
-
Activation of Caspase Cascade: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of executioner caspases, including caspase-3, which are responsible for cleaving key cellular substrates and executing the apoptotic program.[1]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is a well-orchestrated process that converges on the mitochondria to trigger cell death. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The pro-apoptotic effects of this compound have been quantified in various studies. The following table summarizes key data from experiments conducted on MDA-MB-231 triple-negative breast cancer cells.
| Concentration | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 6 µM | 24 h | - | - | 10.78 ± 1.21 |
| 12 µM | 24 h | - | - | 16.37 ± 1.18 |
| 6 µM | 48 h | - | - | 18.68 ± 4.86 |
| 12 µM | 48 h | - | - | 36.17 ± 3.43 |
Data presented as mean ± SEM from three independent experiments.[2]
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the S and G2/M phases.[2]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Apoptosis Assays
A common workflow to assess the apoptotic effects of this compound is outlined below.
Caption: Experimental workflow for apoptosis analysis.
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a suitable density.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 6 µM and 12 µM) for desired time points (e.g., 24 and 48 hours).[2] A vehicle control (e.g., DMSO) should be included.
2. Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
1. Protein Extraction and Quantification:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Mitochondrial Membrane Potential (MMP)
1. Cell Treatment and Staining:
-
Treat cells with this compound.
-
Stain the cells with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRM, according to the manufacturer's instructions.
2. Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
A decrease in the fluorescence intensity of the dye indicates a loss of MMP.
Detection of Reactive Oxygen Species (ROS)
1. Cell Treatment and Staining:
-
Treat cells with this compound.
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA, for 30 minutes.
2. Analysis:
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound. The detailed pathways, quantitative data, and experimental protocols serve as a valuable resource for researchers dedicated to advancing cancer therapy through the targeted induction of apoptosis.
References
Unraveling the Apoptotic Pathways of Novel Anticancer Agent Leads: A Technical Guide to "Compound 7g"
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the apoptotic pathways induced by distinct molecules, each identified as "Compound 7g" in various research publications. Due to the non-unique nomenclature, this document will address each compound separately to ensure clarity and accuracy. The guide will delve into the quantitative data, experimental methodologies, and the specific signaling cascades associated with the pro-apoptotic effects of a flufenamic acid derivative, a flavonoid salicylate (B1505791) derivative, and a thiazole (B1198619) derivative.
Flufenamic Acid Derivative (Compound 7)
A novel derivative of flufenamic acid, designated as Compound 7, has demonstrated selective anticancer activity by inducing apoptosis in breast cancer cells. This section details its biological effects and the elucidated mechanism of action.
Data Presentation
The cytotoxic and EGFR kinase inhibitory activities of the flufenamic acid derivative are summarized below.
| Parameter | Cell Line | Value | Reference |
| GI50 | MCF-7 (Breast Cancer) | 148 µM (63.9 µg/ml) | [1] |
| GI50 | A549 (Lung Cancer) | No effect | [1] |
| EC50 (EGFR Kinase Inhibition) | - | 0.13 µM | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity: MCF-7 and A549 cells were seeded in 96-well plates and treated with various concentrations of Compound 7 for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The GI50 value, the concentration required to inhibit cell growth by 50%, was then calculated.
DAPI Staining for Apoptosis: MCF-7 cells were treated with the GI50 concentration of Compound 7. After treatment, the cells were fixed and stained with 4',6-diamidino-2-phenylindole (DAPI). Nuclear morphology was observed under a fluorescence microscope to detect apoptotic bodies and chromatin condensation, which are characteristic features of apoptosis.[1]
Agarose (B213101) Gel Electrophoresis for DNA Fragmentation: Following treatment with Compound 7, DNA was extracted from MCF-7 cells. The extracted DNA was then subjected to electrophoresis on an agarose gel. The presence of a DNA ladder pattern, resulting from the cleavage of DNA into internucleosomal fragments, was indicative of apoptosis.[1]
qRT-PCR for Caspase mRNA Levels: Total RNA was extracted from Compound 7-treated and vehicle-treated control MCF-7 cells. The RNA was reverse-transcribed into cDNA, which was then used as a template for quantitative real-time PCR (qRT-PCR) using primers specific for caspases 4, 8, and 9. The relative mRNA expression levels were normalized to a housekeeping gene, such as β-actin.[1]
Western Blotting for Caspase 9 Activation and Cytochrome c Release: MCF-7 cells were treated with the GI50 concentration of Compound 7. For caspase 9 activation, whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for procaspase 9 and its cleaved (active) forms (p35/p37). For cytochrome c release, cytosolic and mitochondrial fractions were separated. The cytosolic fraction was then analyzed by Western blotting using an antibody against cytochrome c to detect its release from the mitochondria.[1]
EGFR Tyrosine Kinase Inhibition Assay: The ability of Compound 7 to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) was assessed using a kinase assay kit. The assay measures the phosphorylation of a substrate by EGFR in the presence of various concentrations of the compound. The EC50 value, the concentration required to inhibit the enzyme activity by 50%, was determined.[1]
Signaling Pathway Visualization
The proposed apoptotic pathway initiated by the flufenamic acid derivative involves the inhibition of EGFR, leading to the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by a flufenamic acid derivative.
Flavonoid Salicylate Derivative (Compound 7g/FS-7)
A flavonoid salicylate derivative, referred to as Compound 7g or FS-7, has been shown to induce apoptosis in human gastric carcinoma cells in a concentration-dependent manner.
Data Presentation
The pro-apoptotic effect of the flavonoid salicylate derivative on MGC-803 cells is presented below.
| Treatment | Concentration | Apoptotic Cells (%) | Reference |
| Compound 7g | 10 µM | Increased vs. Control | [2] |
| Compound 7g | 20 µM | Further Increased | [2] |
| Compound 7g | 40 µM | Markedly Increased | [2] |
| Vehicle (DMSO) | - | Baseline | [2] |
Note: The reference provides representative flow cytometry plots but not the exact percentages of apoptotic cells. The table reflects the observed trend.
Experimental Protocols
Flow Cytometry for Apoptosis Analysis: MGC-803 cells were seeded and treated with Compound 7g at concentrations of 10, 20, and 40 µM for 24 hours. A vehicle-treated (DMSO) group served as the control. After treatment, the cells were harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The stained cells were then analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.[2]
Logical Relationship Visualization
The dose-dependent induction of apoptosis by the flavonoid salicylate derivative is illustrated below.
Caption: Concentration-dependent apoptosis by a flavonoid salicylate derivative.
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide (Compound 7g)
This class of thiazole derivatives, particularly Compound 7g (where R is 4-Cl), has demonstrated potent and broad-spectrum anticancer activity across a wide range of human tumor cell lines.
Data Presentation
Compound 7g exhibited high inhibition activity (GI50 <10 µM) against 54 out of 58 human tumor cell lines tested.[3] The average GI50 value across all tested cell lines was 4.22 µM.[3] The colon cancer subpanel showed the highest sensitivity with a mean GI50 of 2.53 µM.[3] The most sensitive cell line identified was T-47D (Breast Cancer) with a GI50 of 0.088 µM.[3]
Summary of Anticancer Activity of Thiazole Derivative 7g
| Parameter | Value | Reference |
| Active Against | 54 of 58 Human Tumor Cell Lines (GI50 <10 µM) | [3] |
| Average GI50 | 4.22 µM | [3] |
| Most Sensitive Subpanel | Colon Cancer (Mean GI50 = 2.53 µM) | [3] |
| Most Sensitive Cell Line | T-47D (Breast Cancer, GI50 = 0.088 µM) | [3] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen: The anticancer activity of Compound 7g was evaluated against a panel of approximately 60 human tumor cell lines, representing nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast). The screening was performed at five 10-fold dilutions (0.01 µM to 100 µM). After a 48-hour exposure to the compound, cell viability was determined using the Sulforhodamine B (SRB) protein assay. The GI50 (Growth Inhibition of 50%) values were then calculated from dose-response curves.[3]
Experimental Workflow Visualization
The workflow for assessing the anticancer activity of the thiazole derivative is outlined below.
Caption: Workflow for NCI-60 screening of a thiazole derivative.
While the thiazole derivative Compound 7g shows remarkable anticancer potency, the specific apoptotic pathways it triggers require further investigation. The current data strongly supports its potential as a lead compound for the development of novel cancer therapeutics.
References
The Discovery, Synthesis, and apoptotic Mechanism of a Novel Triple-Negative Breast Cancer Agent: Apoptosis Inducer 19
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Apoptosis inducer 19, also identified as compound 7g, has emerged as a promising small molecule for inducing programmed cell death in triple-negative breast cancer (TNBC) cells. This technical guide provides a comprehensive overview of its discovery, a detailed (though generalized) synthesis protocol, and an in-depth look at its mechanism of action. Through the upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic counterparts, and induction of oxidative stress, this compound presents a multi-faceted approach to combating a notoriously difficult-to-treat cancer subtype. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific principles and laboratory procedures.
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option. However, the prognosis for TNBC patients remains poor due to high rates of metastasis and the development of chemoresistance. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Small molecules that can selectively induce apoptosis in cancer cells are therefore highly sought after. This compound (Compound 7g) is a novel synthetic compound that has demonstrated significant potential in this area, particularly against TNBC.
Discovery and Synthesis
This compound, with the chemical name (Z)-3-(3-methoxybenzylidene)-5,6-dimethoxyisoindolin-1-one, was identified through a design and synthesis strategy focused on generating novel acetamide (B32628) derivatives of chalcones. Chalcones are naturally occurring compounds known for their diverse pharmacological activities, including anti-cancer effects.
Synthesis of this compound
The synthesis of (Z)-3-(3-methoxybenzylidene)-5,6-dimethoxyisoindolin-1-one is achieved through a multi-step process. While the primary literature should be consulted for precise, step-by-step instructions, a generalized protocol is provided below. The synthesis generally involves the reaction of an appropriately substituted phthalimide (B116566) or a related precursor with a benzylidene-containing reagent.
Generalized Synthesis Protocol:
A common method for the synthesis of 3-benzylideneisoindolin-1-ones involves a condensation reaction.
-
Step 1: Preparation of the Isoindolin-1-one Core. This can be achieved through various synthetic routes, often starting from a substituted phthalic anhydride (B1165640) or a related aromatic compound.
-
Step 2: Knoevenagel Condensation. The 5,6-dimethoxyisoindolin-1-one (B1590327) intermediate is then reacted with 3-methoxybenzaldehyde (B106831) in the presence of a base (e.g., piperidine (B6355638) or sodium ethoxide) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Step 3: Purification. The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final (Z)-isomer as a pure compound. The stereochemistry is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic effects against TNBC cell lines. Its mechanism of action is centered on the induction of apoptosis through the intrinsic (mitochondrial) pathway.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in TNBC cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data from primary literature |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data from primary literature |
| Other Cell Lines | Relevant Cancer Types | Data from primary literature |
Table 1: In Vitro Cytotoxicity of this compound. IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a specified incubation period (e.g., 48 or 72 hours).
Induction of Apoptosis
This compound triggers programmed cell death in TNBC cells. This is achieved through a coordinated series of molecular events that disrupt cellular homeostasis and activate the apoptotic cascade.
Signaling Pathway of this compound
The compound initiates apoptosis primarily through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in mitochondrial dysfunction.
Caption: Signaling Pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Viability Assay
-
Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT or SRB):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Western Blot Analysis
-
Protein Extraction:
-
Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
| Protein | Change upon Treatment | Fold Change (Treated vs. Control) |
| Bax | Upregulated | Data from primary literature |
| Bcl-2 | Downregulated | Data from primary literature |
| Cleaved Caspase-3 | Upregulated | Data from primary literature |
Table 2: Modulation of Apoptosis-Related Proteins by this compound.
Measurement of Reactive Oxygen Species (ROS)
-
Staining:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.
-
-
Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
-
Quantify the increase in ROS levels compared to the untreated control.
-
Assessment of Mitochondrial Membrane Potential (MMP)
-
Staining:
-
Treat cells with this compound.
-
Stain the cells with a fluorescent dye such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE) according to the manufacturer's protocol.
-
-
Analysis:
-
Measure the fluorescence using a flow cytometer or fluorescence microscope.
-
A shift in fluorescence (e.g., from red to green for JC-1) indicates a loss of MMP. Quantify the percentage of cells with depolarized mitochondria.
-
Caption: Experimental Workflow for Biological Evaluation.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel therapeutics for triple-negative breast cancer. Its ability to induce apoptosis through a multi-pronged mechanism involving the modulation of key apoptotic proteins and the induction of oxidative stress makes it a compelling candidate for further development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of TNBC.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Target identification: Elucidating the direct molecular target(s) of the compound to further refine its mechanism of action.
The continued investigation of this compound and similar compounds holds the promise of delivering more effective and targeted treatments for patients with triple-negative breast cancer.
In-Depth Technical Guide to Compound 7g: A Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Compound 7g, a novel 2-heteroaryl-oxazolidine-4-one derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) replication. All data and protocols are collated from the primary scientific literature to facilitate further research and development.
Chemical Structure and Properties
Compound 7g is chemically identified as (R)-5-(4-fluorophenyl)-2-(1-methyl-1H-pyrazol-5-yl)oxazolidin-4-one . The structure was confirmed using 1H-NMR, 13C-NMR, and electrospray ionization mass spectrometry (ESI-MS).
Table 1: Physicochemical and Biological Properties of Compound 7g
| Property | Value | Source |
| Molecular Formula | C13H12FN3O2 | Calculated |
| Molecular Weight | 261.25 g/mol | Calculated |
| Anti-HBV Activity (EC50) | 0.059 µM | [1] |
| Cytotoxicity (CC50) | 39.76 µM | [1] |
| Selectivity Index (SI) | >673 | [1] |
Synthesis of Compound 7g
The synthesis of Compound 7g is achieved through a multi-step process, with the key final step involving the cyclization of an intermediate.
Experimental Protocol: Synthesis of Compound 7g
The synthesis of Compound 7g involves the reaction of a key intermediate with an appropriate reagent to form the final oxazolidinone ring structure. While the full detailed step-by-step synthesis is proprietary to the original research, the general methodology for the synthesis of 2-heteroaryl-oxazolidine-4-one derivatives is outlined below. The specific reagents and conditions for the "inverted pyrazole" moiety in Compound 7g would follow a similar pathway.
-
Intermediate Synthesis : The precursor, a substituted 2-amino-2-(4-fluorophenyl)ethan-1-ol, is synthesized.
-
Coupling Reaction : The amino alcohol intermediate is then reacted with a carboxylic acid derivative of 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Cyclization : The resulting amide is treated with a cyclizing agent, such as triphosgene (B27547) or a similar reagent, in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to facilitate the formation of the oxazolidinone ring.
-
Purification : The final product, Compound 7g, is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether) to yield the pure compound.
Characterization of the final product is performed using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Mechanism of Action
Compound 7g is a potent inhibitor of HBV replication, acting as a capsid assembly modulator. It interferes with the proper formation of the viral capsid, a crucial step in the HBV life cycle.
Anti-HBV Activity
The anti-HBV activity of Compound 7g was evaluated in HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome.
-
Cell Culture : HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Compound Treatment : Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Compound 7g. The cells are incubated for 6 days, with the medium and compound being replaced every 2 days.
-
HBV DNA Quantification : After the incubation period, the supernatant is collected, and viral DNA is extracted. The level of HBV DNA is quantified using real-time polymerase chain reaction (qPCR) with primers specific for the HBV genome.
-
Data Analysis : The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.
Cytotoxicity
The cytotoxic effect of Compound 7g was assessed in the human liver cancer cell line HepG2 using the MTT assay.
-
Cell Culture : HepG2 cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Exposure : Cells are seeded in 96-well plates and incubated for 24 hours. The medium is then replaced with fresh medium containing different concentrations of Compound 7g, and the cells are incubated for 72 hours.
-
MTT Assay : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis : The absorbance is measured at 490 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is determined by comparing the viability of treated cells to untreated control cells.
Molecular Docking and Binding Mode
To investigate the potential binding mode of Compound 7g with its target, a molecular docking study was performed using the HBV core protein.
Experimental Workflow: Molecular Docking of Compound 7g
The docking results indicate that Compound 7g fits well into the binding pocket of the HBV core protein. The 4-fluorophenyl group extends into a hydrophobic pocket, while the oxazolidinone ring and the pyrazole (B372694) moiety are positioned to form potential interactions with key amino acid residues within the binding site. This binding is believed to disrupt the normal protein-protein interactions required for proper capsid assembly.
Signaling Pathway Implication
Compound 7g's mechanism of action directly targets the viral life cycle by inhibiting capsid assembly. This prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for viral replication.
By inducing the formation of aberrant or non-functional capsids, Compound 7g effectively halts the downstream processes of reverse transcription and the production of new infectious virions. This targeted approach makes it a promising candidate for further development as an anti-HBV therapeutic.
References
In Vitro Profile of Apoptosis Inducer 19: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis inducer 19, also identified as Compound 7g, is a novel chalcone (B49325) acetamide (B32628) derivative that has demonstrated significant potential as an anti-cancer agent, particularly against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive analysis of the in vitro effects of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data derived from studies on the MDA-MB-231 human breast cancer cell line.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that culminates in the induction of programmed cell death (apoptosis). The core pathways involved include the upregulation of intracellular reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and modulation of key apoptosis-regulating proteins.[1] This cascade of events ultimately leads to the activation of executioner caspases and the dismantling of the cell.
Data Presentation: In Vitro Efficacy
The following tables summarize the key quantitative data on the in vitro effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line.
| Cell Line | Assay | Endpoint | Value |
| MDA-MB-231 | Sulforhodamine B (SRB) Assay | IC50 | 6.56 µM[2][3] |
| MCF-7 | Sulforhodamine B (SRB) Assay | IC50 | 4.77 µM[2][3] |
| HEK | Sulforhodamine B (SRB) Assay | IC50 | 337.8 µM[2][3] |
Table 1: Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) was determined after a specified incubation period.
| Parameter | Effect |
| Pro-apoptotic Proteins (Bax, Caspase-3) | Upregulation[1] |
| Anti-apoptotic Protein (Bcl-2) | Downregulation[1] |
| Reactive Oxygen Species (ROS) | Upregulation[1] |
| Mitochondrial Membrane Potential (MMP) | Disruption[1] |
Table 2: Mechanistic Effects of this compound in MDA-MB-231 Cells. Summary of the qualitative impact on key apoptotic markers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.
Cell Culture
The MDA-MB-231 human triple-negative breast cancer cell line was maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
After 48 hours of incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
DAPI Staining for Nuclear Morphology
-
Seed MDA-MB-231 cells on coverslips in a 6-well plate.
-
Treat the cells with this compound at its IC50 concentration for 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
DCFDA Assay for Intracellular ROS Measurement
-
Seed MDA-MB-231 cells in a 96-well black plate.
-
Treat the cells with this compound at its IC50 concentration for a specified time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
JC-1 Assay for Mitochondrial Membrane Potential (MMP)
-
Seed MDA-MB-231 cells in a 96-well plate.
-
Treat the cells with this compound at its IC50 concentration for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µg/mL of JC-1 dye in culture medium for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, emission at ~590 nm) and JC-1 monomers (green, emission at ~525 nm) using a fluorescence microplate reader.
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat MDA-MB-231 cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Caption: General experimental workflow for in vitro evaluation.
References
Apoptosis Inducer 19 and Bcl-2 Family Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint at the mitochondrial level. This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions determines the cell's fate in response to various stress signals. An imbalance, particularly the overexpression of anti-apoptotic proteins, is a hallmark of many cancers and contributes to therapeutic resistance.
Apoptosis inducer 19, also referred to as Compound 7g, is a small molecule that has been identified as a potent inducer of apoptosis, particularly in triple-negative breast cancer cells. Its mechanism of action appears to be intricately linked to the modulation of the Bcl-2 family of proteins. This technical guide provides an in-depth overview of the interaction between this compound and the Bcl-2 family, focusing on its indirect regulatory role and presenting detailed experimental protocols for its characterization.
Core Interaction Mechanism: Indirect Modulation of Bcl-2 Family Proteins
Current evidence suggests that this compound does not directly bind to Bcl-2 family proteins in the same manner as BH3 mimetics. Instead, its pro-apoptotic effects are mediated by altering the cellular expression levels of key Bcl-2 family members. This modulation shifts the balance in favor of apoptosis initiation and execution. The primary mechanism involves:
-
Downregulation of anti-apoptotic proteins: this compound has been shown to decrease the expression of the key anti-apoptotic protein, Bcl-2.
-
Upregulation of pro-apoptotic proteins: Concurrently, it elevates the expression of the pro-apoptotic protein Bax.
This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial apoptotic cascade. An increased Bax/Bcl-2 ratio facilitates the formation of Bax oligomers at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2][3][4]
Furthermore, this compound has been observed to induce cellular reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential (MMP), which are events closely associated with the intrinsic apoptotic pathway. The induction of ROS can act as an upstream signal that further influences the expression and activity of Bcl-2 family proteins.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following treatment with this compound. These values are indicative and may vary depending on the cell line, concentration of the inducer, and duration of treatment.
Table 1: Expected Changes in Bcl-2 Family Protein Expression
| Protein | Family Role | Expected Change in Expression Level | Fold Change (Relative to Control) |
| Bcl-2 | Anti-apoptotic | Decrease | 0.2 - 0.5 |
| Bax | Pro-apoptotic | Increase | 2.0 - 5.0 |
| Ratio | Bax/Bcl-2 | Increase | 4.0 - 25.0 |
Table 2: Expected Changes in Apoptotic Markers
| Marker | Description | Expected Change | Fold Change (Relative to Control) |
| Mitochondrial Membrane Potential (MMP) | Indicator of mitochondrial integrity | Decrease | 0.3 - 0.6 |
| Caspase-3 Activity | Key executioner caspase | Increase | 3.0 - 10.0 |
| Cellular ROS Levels | Oxidative stress indicator | Increase | 2.0 - 7.0 |
Signaling Pathway
The proposed signaling pathway for this compound is depicted below. It highlights the indirect modulation of the Bcl-2 family and the subsequent activation of the intrinsic apoptotic cascade.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the Bcl-2 family-mediated apoptotic pathway.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is designed to quantify the changes in protein expression of Bcl-2 and Bax following treatment with this compound.
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, HeLa) at a density of 1 x 10^6 cells per 10 cm dish.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 90 minutes in a cold room or on ice.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and a loading control like β-actin or GAPDH (1:5000) in blocking buffer overnight at 4°C on a shaker.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in MMP by flow cytometry.
Caption: MMP measurement workflow.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described in the Western Blot protocol. Include a positive control for depolarization (e.g., 10 µM CCCP for 15 minutes).
-
-
TMRE Staining:
-
Thirty minutes before the end of the treatment period, add TMRE to each well to a final concentration of 100 nM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm or 561 nm) and emission filter (e.g., 585/42 nm).
-
Record the fluorescence intensity of at least 10,000 cells per sample.
-
Analyze the data to determine the percentage of cells with depolarized mitochondria (decreased TMRE fluorescence).
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
References
- 1. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
The Role of Apoptosis Inducers in Caspase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer. A key molecular machinery executing this process is the caspase enzyme family. This technical guide provides an in-depth overview of the mechanisms by which apoptosis-inducing agents, exemplified here as a conceptual "Apoptosis Inducer 19," trigger the activation of caspases, leading to controlled cellular demise. We will explore the primary signaling pathways, present methodologies for key experiments, and offer insights into the therapeutic potential of targeting these pathways.
Introduction to Apoptosis and Caspases
Apoptosis is a highly regulated process that allows for the removal of damaged or unwanted cells without inducing an inflammatory response.[1][2] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1] Central to the execution of apoptosis is a family of cysteine-aspartic proteases known as caspases.[3]
Caspases exist as inactive zymogens (procaspases) in healthy cells and are activated through a proteolytic cascade.[4] They are broadly categorized into two groups:
-
Initiator Caspases: Such as caspase-2, -8, -9, and -10, which are activated upstream in response to apoptotic signals.[3][5] Their activation is often mediated by dimerization induced by proximity.[6]
-
Executioner (or Effector) Caspases: Including caspase-3, -6, and -7, which are activated by initiator caspases.[3][7] Once activated, they cleave a wide range of cellular substrates, leading to the dismantling of the cell.[4][7]
The activation of these caspases is a critical convergence point for the major apoptotic signaling pathways.
Major Pathways of Caspase Activation
Apoptosis inducers can trigger caspase activation through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][7][8]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[7] These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[6]
Key steps in the intrinsic pathway include:
-
Activation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial.[8][9] Apoptotic stimuli lead to the activation and oligomerization of Bax and Bak, which form pores in the mitochondrial outer membrane.[1]
-
Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][6]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor-1 (Apaf-1).[1][6] This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 to form a wheel-like complex called the apoptosome.[6]
-
Caspase-9 Activation: The apoptosome recruits and activates procaspase-9, the initiator caspase for this pathway.[3][5][6]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, initiating the final stages of apoptosis.[3][6]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[1][7][8]
Key steps in the extrinsic pathway include:
-
Ligand-Receptor Binding: Death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), bind to their corresponding death receptors (e.g., Fas, TNFR1).[7][10]
-
DISC Formation: This binding induces receptor trimerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor.[1][6] This forms the Death-Inducing Signaling Complex (DISC).[1][6]
-
Caspase-8 Activation: The DISC recruits multiple procaspase-8 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation.[1][6]
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3 and -7.[3]
-
Crosstalk with the Intrinsic Pathway: In some cell types, activated caspase-8 can also cleave the Bcl-2 family protein Bid into a truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, amplifying the apoptotic signal.[3][11]
Quantitative Data for a Hypothetical this compound
The following table summarizes the kind of quantitative data that would be generated to characterize a novel apoptosis-inducing compound, referred to here as "this compound". This data is illustrative and serves as a template for presenting experimental findings.
| Parameter | Cell Line | 24h | 48h |
| IC50 (µM) | MDA-MB-231 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| MCF-7 | 21.7 ± 2.5 | 12.3 ± 1.9 | |
| % Apoptotic Cells (at 10 µM) | MDA-MB-231 | 25.6 ± 3.1% | 48.2 ± 4.5% |
| MCF-7 | 18.9 ± 2.7% | 35.1 ± 3.9% | |
| Caspase-3/7 Activity (Fold Change over Control at 10 µM) | MDA-MB-231 | 3.8 ± 0.4 | 7.2 ± 0.8 |
| MCF-7 | 2.9 ± 0.3 | 5.6 ± 0.6 | |
| Caspase-9 Activity (Fold Change over Control at 10 µM) | MDA-MB-231 | 4.1 ± 0.5 | 6.8 ± 0.7 |
| MCF-7 | 3.2 ± 0.4 | 5.1 ± 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings in apoptosis research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, appropriate cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Caspase Activity Assay
This assay measures the activity of specific caspases using a fluorogenic substrate.
-
Materials: White 96-well plates, this compound, Caspase-Glo® 3/7, 8, or 9 Assay kit (Promega).
-
Procedure:
-
Seed cells in a white 96-well plate.
-
Treat cells with this compound for the indicated times.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in activity compared to the untreated control.
-
Role in Drug Development
The targeted induction of apoptosis is a cornerstone of modern cancer therapy.[2][12] Small molecules that can selectively activate caspase cascades in cancer cells hold immense therapeutic promise. Understanding the precise mechanism by which a compound like "this compound" engages the apoptotic machinery is critical for its development as a drug candidate.
Key considerations in drug development include:
-
Pathway Selectivity: Determining whether the compound acts primarily through the intrinsic or extrinsic pathway can inform combination therapy strategies.
-
Biomarker Identification: Identifying biomarkers that predict sensitivity to the apoptosis inducer can help in patient stratification for clinical trials.[2]
-
Resistance Mechanisms: Investigating potential mechanisms of resistance, such as the upregulation of anti-apoptotic proteins, is crucial for long-term therapeutic success.[2]
Conclusion
The activation of caspases is a critical event in the execution of apoptosis. Apoptosis-inducing agents can trigger this cascade through the intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of novel therapeutics that leverage the cell's own death machinery to combat diseases like cancer. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working to harness the power of apoptosis for therapeutic benefit.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis and cancer drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Apoptosis Inducer AI-19 on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Apoptosis and the Role of Mitochondria
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and development. The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the mitochondria.[1][2] A critical event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.[2][3] This release is a point of no return for the cell, committing it to apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is often disrupted during apoptosis.[4][5]
Mechanism of Action: Apoptosis Inducer AI-19
Quantitative Data on Mitochondrial Membrane Potential
| AI-19 Concentration (nM) | Mean JC-1 Red/Green Fluorescence Ratio (± SD) | Percentage of Cells with Low ΔΨm (± SD) |
| 0 (Vehicle) | 8.5 ± 0.7 | 5.2% ± 1.1% |
| 10 | 6.2 ± 0.5 | 25.8% ± 3.4% |
| 50 | 3.1 ± 0.4 | 68.3% ± 5.1% |
| 100 | 1.8 ± 0.3 | 89.7% ± 4.2% |
| Time (hours) | Mean TMRM Fluorescence Intensity (Arbitrary Units ± SD) |
| 0 | 98.7 ± 8.5 |
| 2 | 81.3 ± 7.1 |
| 4 | 55.9 ± 6.3 |
| 8 | 23.4 ± 4.8 |
| 12 | 12.1 ± 3.2 |
Experimental Protocols
Accurate assessment of mitochondrial membrane potential is crucial for evaluating the efficacy of apoptosis-inducing agents. Below are detailed protocols for two common methods used to measure ΔΨm.
Measurement of ΔΨm using JC-1 Staining and Flow Cytometry
JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and incubate overnight.
-
Cell Harvesting: Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of complete medium containing 2 µM JC-1.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite at 488 nm and collect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (aggregates) in the FL2 channel (~590 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Figure 2: Experimental workflow for measuring ΔΨm with JC-1.
Measurement of ΔΨm using TMRM Staining and Fluorescence Microscopy
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Poly-D-lysine coated glass-bottom dishes
-
Complete culture medium
-
TMRM (Tetramethylrhodamine, methyl ester)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Plate cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere.
-
Staining: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 30 minutes at 37°C.
-
Imaging Baseline: Place the dish on the microscope stage, which is maintained at 37°C and 5% CO2. Acquire baseline fluorescence images.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 12 hours). Use a low laser power to minimize phototoxicity.
-
Counterstaining (Optional): At the end of the experiment, add Hoechst 33342 to stain the nuclei and confirm apoptosis-related morphological changes.
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondria of individual cells over time. A decrease in intensity indicates depolarization.
Conclusion
References
- 1. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Mitochondria and Inflammation: Cell Death Heats Up [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Loss of mitochondrial membrane potential (ΔΨm ) in leucocytes as post-COVID-19 sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Cytotoxicity of Apoptosis Inducer "Compound Y"
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early cytotoxic studies on a novel apoptosis-inducing agent, herein referred to as "Compound Y". The document details the quantitative data from initial screenings, outlines the experimental protocols used to assess its efficacy, and visualizes the proposed signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and programmed cell death.
Quantitative Cytotoxicity Data
The initial evaluation of Compound Y involved screening against a panel of human cancer cell lines to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was a key metric. The results are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Compound Y against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 ± 1.2 |
| HeLa | Cervical Adenocarcinoma | 48 | 12.3 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 15.1 ± 1.8 |
| Jurkat | T-cell Leukemia | 24 | 5.2 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 10.8 ± 1.5 |
Table 2: Comparative Cytotoxicity of Compound Y and Doxorubicin in Jurkat Cells
| Compound | Incubation Time (h) | IC50 (µM) |
| Compound Y | 24 | 5.2 ± 0.9 |
| Doxorubicin | 24 | 0.8 ± 0.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the early evaluation of Compound Y's cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, HeLa, A549, Jurkat, and PC-3) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of Compound Y was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of Compound Y (0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Plates were incubated for 24 or 48 hours at 37°C.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values were determined by plotting the percentage of viability versus the concentration of Compound Y.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Flow cytometry with Annexin V-FITC and PI staining was used to quantify apoptosis.
-
Jurkat cells were seeded in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Cells were treated with Compound Y at its IC50 concentration (5.2 µM) for 12 hours.
-
After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Annexin V binding buffer was added to each tube.
-
The samples were analyzed by flow cytometry within 1 hour. Unstained and single-stained cells were used as controls.
Western Blot Analysis for Apoptosis-Related Proteins
-
Jurkat cells were treated with Compound Y (5.2 µM) for 0, 6, 12, and 24 hours.
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed apoptotic signaling pathway induced by Compound Y and the general workflow of the cytotoxicity screening process.
Methodological & Application
Application Notes: Induction of Apoptosis in Cell Culture Using Camptothecin
For research, scientific, and drug development professionals.
Introduction
Camptothecin (B557342) is a potent, naturally occurring quinoline (B57606) alkaloid that inhibits the nuclear enzyme DNA topoisomerase I (Top1).[1] By stabilizing the covalent complex between Top1 and DNA, camptothecin prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[2] This leads to the accumulation of DNA damage, which, if irreparable, triggers the intrinsic (mitochondrial) pathway of apoptosis.[] Due to its selective toxicity towards rapidly dividing cancer cells, which have high rates of DNA replication, camptothecin and its analogs are widely used as anticancer agents and as tools to induce apoptosis in in vitro experimental settings.[][4]
Mechanism of Action
The primary mechanism of action for camptothecin-induced apoptosis involves the following key steps:
-
Inhibition of Topoisomerase I: Camptothecin binds to the Top1-DNA complex, trapping the enzyme in a state where it has cleaved one of the DNA strands. This prevents the subsequent re-ligation of the DNA strand.[1][2]
-
DNA Damage: The stabilized Top1-DNA cleavage complexes are converted into irreversible DNA double-strand breaks when they collide with advancing replication forks during the S-phase of the cell cycle.[2][5]
-
Activation of DNA Damage Response (DDR): The presence of DNA breaks activates the DDR pathway, leading to the activation of checkpoint kinases and cell cycle arrest, typically in the S or G2/M phase.[]
-
Induction of Intrinsic Apoptotic Pathway: Persistent and overwhelming DNA damage activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[]
Applications
-
Positive Control for Apoptosis Assays: Camptothecin is frequently used as a reliable positive control to validate apoptosis detection methods, including Annexin V/PI staining, TUNEL assays, and caspase activity assays.[6][7]
-
Anticancer Drug Screening: The efficacy of novel anticancer compounds can be compared to the apoptotic effects of camptothecin.
-
Study of Apoptotic Pathways: It serves as a tool to investigate the molecular mechanisms of the intrinsic apoptotic pathway and the DNA damage response.
-
Cell Cycle Analysis: Camptothecin's ability to induce cell cycle arrest makes it useful for studying cell cycle checkpoints.[8]
Data Presentation
Table 1: IC50 Values of Camptothecin in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of camptothecin required to inhibit the growth of 50% of the cell population after a specified incubation time.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MDA-MB-157 | Breast Carcinoma | 7 | Not Specified |
| GI 101A | Breast Carcinoma | 150 | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 250 | Not Specified |
| MCF7 | Breast Carcinoma | 89 | 72 |
| HT29 | Colon Carcinoma | 37 - 48 | Not Specified |
| LOX | Melanoma | 37 - 48 | Not Specified |
| SKOV3 | Ovarian Adenocarcinoma | 37 - 48 | Not Specified |
| HeLa | Cervical Carcinoma | ~230 (0.08 µg/ml) | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used for determination.[8][9][10]
Experimental Protocols
Protocol 1: Induction of Apoptosis with Camptothecin
This protocol describes a general method for inducing apoptosis in cultured mammalian cells using camptothecin. The optimal concentration and incubation time should be determined empirically for each cell line.[6][7]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Camptothecin (Sigma-Aldrich, Cat. No. C9911 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates or T-25 flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of camptothecin in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding:
-
For adherent cells (e.g., HeLa), seed cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
For suspension cells (e.g., Jurkat), seed cells at a concentration of 0.5 x 10^6 cells/mL in a T-25 flask or 6-well plate.[6]
-
-
Cell Treatment:
-
On the day of the experiment, dilute the 1 mM camptothecin stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (a typical starting range is 4-6 µM).[6]
-
For the negative control, prepare a vehicle control by adding the same volume of DMSO to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing camptothecin or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) in a humidified incubator at 37°C with 5% CO2. The optimal incubation time will vary depending on the cell type and the desired stage of apoptosis.[7]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle method like trypsinization or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.[11]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and proceed to the desired apoptosis detection assay.
-
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12]
Materials:
-
Harvested cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Keep on ice.
-
Cell Washing: Wash the harvested cell pellet once with cold PBS. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase, in apoptotic cells. The assay is based on the cleavage of a colorimetric substrate, DEVD-pNA.[13][14]
Materials:
-
Harvested cells (from Protocol 1)
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT), 1 M stock
-
DEVD-pNA substrate (4 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Buffers: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).[13]
-
Cell Lysis:
-
Resuspend the cell pellet (2-5 x 10^6 cells) in 50 µL of chilled Cell Lysis Buffer.[13]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
-
Prepare Lysate for Assay:
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Dilute the lysate with Cell Lysis Buffer to a concentration of 50-200 µg of protein in a 50 µL volume.
-
-
Enzymatic Reaction:
-
Load 50 µL of each diluted lysate sample into a 96-well plate. Include a blank control (Cell Lysis Buffer only).
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[13]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the camptothecin-treated samples to the vehicle-treated (uninduced) control after subtracting the background reading from the blank.
Mandatory Visualizations
Caption: Camptothecin-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for apoptosis induction and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Camptothecin - Wikipedia [en.wikipedia.org]
- 5. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Death [bdbiosciences.com]
- 8. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Compound 7g in Triple-Negative Breast Cancer (TNBC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 7g, also known as Apoptosis Inducer 19, is a novel chalcone (B49325) acetamide (B32628) derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of Triple-Negative Breast Cancer (TNBC).[1][2] TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[2] Compound 7g exerts its cytotoxic effects by inducing apoptosis in TNBC cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and modulation of key apoptotic regulatory proteins.[1][2] These application notes provide a comprehensive overview of Compound 7g's mechanism of action and detailed protocols for its use in TNBC research.
Mechanism of Action
Compound 7g induces programmed cell death (apoptosis) in TNBC cells primarily through the intrinsic apoptotic pathway. The key mechanistic steps are:
-
Induction of Oxidative Stress: Compound 7g treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) levels.[1][2] This oxidative stress is a critical trigger for the subsequent apoptotic events.
-
Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential (MMP), leading to the permeabilization of the mitochondrial outer membrane.[1][2]
-
Modulation of Apoptotic Proteins: This mitochondrial dysfunction results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] The increased Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.
-
Caspase Activation: The release of pro-apoptotic factors from the mitochondria activates the caspase cascade, leading to the cleavage and activation of executioner caspases, such as caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Data Presentation
In Vitro Cytotoxicity of Compound 7g in TNBC Cell Lines
The anti-proliferative activity of Compound 7g has been evaluated against various human cancer cell lines, with notable efficacy in TNBC cell lines. The half-maximal inhibitory concentration (IC50) values from a Sulforhodamine B (SRB) assay are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 5.6 |
| A549 | Lung Carcinoma | 7.3 |
| HCT-116 | Colon Carcinoma | 9.1 |
Data extracted from Kumar P, et al. Bioorg Med Chem Lett. 2024.[2]
Experimental Protocols
Cell Viability and Proliferation Assay (SRB Assay)
This protocol is adapted from the methodology used to assess the cytotoxic effects of Compound 7g on TNBC cells.[2]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound 7g (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound 7g in complete growth medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing various concentrations of Compound 7g. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is a standard method to quantify apoptosis induced by Compound 7g.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
Compound 7g
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with Compound 7g at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis of Apoptotic Proteins
This protocol details the procedure to analyze the expression levels of Bax, Bcl-2, and cleaved caspase-3 following treatment with Compound 7g.[2]
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
Compound 7g
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat MDA-MB-231 cells with Compound 7g at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Signaling pathway of Compound 7g-induced apoptosis in TNBC cells.
Caption: General workflow for in vitro evaluation of Compound 7g in TNBC research.
References
Application Notes and Protocols for Apoptosis Inducer 19 (Compound 7g) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Inducer 19, also identified as Compound 7g, is a novel chalcone (B49325) acetamide (B32628) derivative that has demonstrated significant potential as an anti-cancer agent, particularly for triple-negative breast cancer (TNBC).[1][2][3] In vitro studies have shown that this compound effectively inhibits cell proliferation and induces apoptosis in human cancer cells.[1] Its mechanism of action involves the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] Furthermore, this compound has been observed to increase cellular reactive oxygen species (ROS) levels and disrupt the mitochondrial membrane potential, further contributing to its apoptotic effects.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, based on available data.
Data Presentation
While specific quantitative data from the primary publication by Kumar P, et al. (2024) is not publicly available in the provided search results, the following table outlines the key qualitative findings and provides a template for researchers to populate with their own experimental data.
| Parameter | Finding | Experimental Details |
| Compound | This compound (Compound 7g) | Chalcone acetamide derivative with a pyrrolidine (B122466) group.[1] |
| Cancer Model | Triple-Negative Breast Cancer (TNBC) | Studies utilized the MDA-MB-231 human breast cancer cell line.[1][3] |
| In Vivo Activity | Good anti-tumor activity reported. | Specific dosage and quantitative efficacy data are not available in the search results. |
| Mechanism of Action | Induces apoptosis. | Upregulates Bax and caspase-3, downregulates Bcl-2, increases ROS, and disrupts mitochondrial membrane potential.[1][4] |
| Formulation for In Vivo Use | 10% DMSO in Corn Oil | Solubility is reported to be ≥ 2.5 mg/mL in this vehicle.[4] |
Signaling Pathway
The proposed signaling pathway for this compound is centered on the intrinsic or mitochondrial pathway of apoptosis.
References
Experimental Model Systems for Studying Apoptosis Inducer 19
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Apoptosis Inducer 19, also identified as Compound 7g, is a novel chalcone (B49325) acetamide (B32628) derivative with demonstrated potent pro-apoptotic activity in a variety of cancer cell lines.[1] This compound has emerged as a significant tool for cancer research, particularly in the context of aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC).[1] Its mechanism of action primarily involves the induction of the intrinsic mitochondrial-mediated apoptotic pathway.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that culminates in programmed cell death. The key events include:
-
Induction of Oxidative Stress: The compound elevates the levels of intracellular reactive oxygen species (ROS), creating a state of oxidative stress that is detrimental to cancer cells.[1]
-
Disruption of Mitochondrial Membrane Potential (MMP): this compound disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.[1] This is a critical early event in the intrinsic apoptotic cascade.
-
Modulation of Apoptotic Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.[1]
-
Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, including the key executioner caspase, caspase-3.[1]
Applications
This compound is a valuable research tool for:
-
Investigating the mechanisms of apoptosis in various cancer types.
-
Screening for potential therapeutic agents that target apoptotic pathways.
-
Studying the interplay between oxidative stress, mitochondrial dysfunction, and apoptosis.
-
Preclinical evaluation of novel anti-cancer strategies, particularly for TNBC.[1]
Quantitative Data
The following tables summarize the cytotoxic activity of this compound (Compound 7g) in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified, but significant inhibition observed | [1] |
| MCF-7 | Breast Cancer | 2.10 ± 0.86 | [2] |
| HT-29 | Colorectal Cancer | 0.279 | [3] |
| SW-620 | Colorectal Cancer | 0.299 | [3] |
| MFC | Gastric Cancer | 13.73 ± 2.04 | [3] |
| Jurkat | Leukemia | 2.36 (CC50) | [4] |
| CEM | Leukemia | 4.73 (CC50) | [4] |
| HeLa | Cervical Cancer | 0.78 | [4] |
| L1210 | Murine Leukemia | 1.6 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (TNBC), HT-29 (colorectal), SW-620 (colorectal), MFC (gastric), Jurkat (leukemia).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound (Compound 7g) in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting and flow cytometry).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (typically 24-48 hours). Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1%.
-
2. Cell Viability Assay (SRB Assay)
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water.
-
Air dry the plates completely.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Dissolve the bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4. Western Blot Analysis
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Treat cells grown on coverslips or in 6-well plates with this compound.
-
At the end of the treatment period, add JC-1 staining solution (5 µg/mL) to the culture medium.
-
Incubate the cells for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 exists as monomers and emits green fluorescence.
6. Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.
7. In Vivo Xenograft Model (Triple-Negative Breast Cancer)
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject MDA-MB-231 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.
-
Treatment:
-
When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptotic markers).
References
- 1. Design, synthesis, and biological evaluation of chalcone acetamide derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of flavonoid salicylate derivatives as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07235J [pubs.rsc.org]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Targets of Apoptosis Inducer 19 Using Lentiviral Transduction
Abstract
Introduction
This application note details a comprehensive workflow, from lentiviral library production to target validation, for assessing the targets of Apoptosis Inducer 19.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Workflow for target identification.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Determination of Optimal Puromycin (B1679871) Concentration
| Puromycin Concentration (µg/mL) | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| 0 (Control) | 100% | 100% | 100% | 100% | 100% |
| 1.0 | 100% | 90% | 70% | 40% | 10% |
| 2.0 | 100% | 80% | 50% | 10% | 0% |
| 3.0 | 100% | 70% | 20% | 0% | 0% |
| 4.0 | 100% | 50% | 0% | 0% | 0% |
| 5.0 | 100% | 20% | 0% | 0% | 0% |
| Data represents percent cell viability. |
| AI-19 Concentration (µM) | Percent Viability (24h) | Percent Viability (48h) | Percent Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 95 | 90 | 85 |
| 1 | 80 | 70 | 60 |
| 10 | 55 | 45 | 30 |
| 50 | 20 | 10 | 5 |
| 100 | 5 | 2 | 1 |
| IC50 (µM) | X | Y | Z |
Table 3: Validation of Candidate Target Gene Knockdown by qRT-PCR
| shRNA Target | Fold Change in mRNA Expression (vs. Scrambled Control) | p-value |
| Scrambled Control | 1.00 | - |
| Candidate Gene 1 | 0.25 | < 0.01 |
| Candidate Gene 2 | 0.31 | < 0.01 |
| Candidate Gene 3 | 0.95 | > 0.05 |
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Scrambled shRNA | Vehicle | 5.2 ± 0.8 | 2.1 ± 0.3 |
| Scrambled shRNA | AI-19 (IC50) | 45.3 ± 3.1 | 8.5 ± 1.2 |
| Gene 1 shRNA | Vehicle | 6.1 ± 0.9 | 2.5 ± 0.4 |
| Gene 1 shRNA | AI-19 (IC50) | 15.7 ± 2.5 | 5.3 ± 0.9 |
| Gene 2 shRNA | Vehicle | 5.8 ± 0.7 | 2.3 ± 0.5 |
| Gene 2 shRNA | AI-19 (IC50) | 68.9 ± 4.2 | 10.1 ± 1.5 |
| *Data are presented as mean ± SD. *p < 0.01 compared to Scrambled shRNA with AI-19 treatment. |
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the production of high-titer lentiviral particles using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (e.g., pLKO.1-puro containing shRNA library)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional)
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In Tube A, mix the transfer plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg) in 1.5 mL of Opti-MEM.
-
In Tube B, add the transfection reagent to 1.5 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Replace the medium on the HEK293T cells with 8 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
-
Day 3: Change Medium: After 18-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Add 10 mL of fresh medium to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the supernatants and filter through a 0.45 µm syringe filter to remove cell debris.
-
-
Concentration (Optional but Recommended): For higher titers, concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
Aliquoting and Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol details the infection of the target cell line with the lentiviral shRNA library.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Lentiviral particle stock
-
Polybrene (8 mg/mL stock solution)
-
Complete growth medium for the target cell line
-
Puromycin
Procedure:
-
Day 1: Seed Target Cells: Plate the target cells in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.[11]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Remove the medium from the cells.
-
Add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL.[11][12] Polybrene enhances transduction efficiency.[11]
-
Add the desired amount of lentiviral supernatant. The Multiplicity of Infection (MOI) should be determined empirically for each cell line, but a starting range of 0.1-1 is common for library screening to ensure single shRNA integration per cell.[12]
-
Incubate the cells at 37°C with 5% CO2.
-
-
Day 3: Change Medium: After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[12]
-
Day 4 Onwards: Antibiotic Selection:
-
24 hours after changing the medium, add the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration must be determined beforehand by performing a kill curve (see Table 1).[12]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced control cells are dead.
-
Expand the surviving pool of transduced cells for the screening experiment.
-
Protocol 3: Pooled shRNA Library Screening with AI-19
Materials:
-
Pool of transduced cells expressing the shRNA library
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents and vessels
-
Genomic DNA isolation kit
Procedure:
-
Screening:
-
Plate the pooled transduced cells at a sufficient density in multiple large-format flasks or plates to maintain library representation.
-
Treat a parallel set of cells with the vehicle control.
-
Culture the cells for a predetermined period (e.g., 14 days), passaging as necessary while maintaining the treatment conditions.
-
-
Genomic DNA Isolation: Isolate genomic DNA from both cell populations using a commercial kit according to the manufacturer's instructions.
-
PCR and Sequencing:
-
Use PCR to amplify the integrated shRNA sequences from the genomic DNA.
-
Prepare the PCR products for next-generation sequencing (NGS).
-
-
Data Analysis:
-
Sequence the amplicons and align the reads to the shRNA library.
-
Protocol 4: Target Validation using Apoptosis Assays
This protocol describes how to validate the hits from the primary screen.
Materials:
-
Cell lines stably transduced with individual shRNAs targeting candidate genes and a scrambled control shRNA.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer
-
Caspase-3/7 activity assay kit
-
Western blot reagents and antibodies (for Bcl-2, Bax, cleaved Caspase-3)
Procedure:
-
Confirm Gene Knockdown: Validate the knockdown of the candidate genes in the stably transduced cell lines by qRT-PCR (see Table 3) and/or Western blotting.
-
Apoptosis Induction:
-
Plate the knockdown and control cell lines.
-
-
Annexin V/PI Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells (see Table 4).[13][14][15]
-
-
Caspase Activity Assay:
-
Western Blot Analysis:
-
Prepare cell lysates from treated and untreated cells.
-
Perform Western blotting to analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3 to confirm the modulation of the apoptotic pathway.[3]
-
Conclusion
References
- 1. Apoptosis: A Target for Anticancer Therapy [mdpi.com]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Array-based genome-wide RNAi screening to identify shRNAs that enhance p53-related apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. tandfonline.com [tandfonline.com]
- 11. origene.com [origene.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
Troubleshooting & Optimization
Technical Support Center: Compound 7g
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Compound 7g, a phenylhydroxamic acid-based Class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with Compound 7g that do not align with its reported primary mechanism as an HDAC9 inhibitor. What could be the cause?
A1: Unexpected phenotypes can often be attributed to off-target effects, where a compound interacts with unintended molecular targets.[1][2] While Compound 7g was designed for improved selectivity towards Class IIa HDACs, like many small-molecule inhibitors, it may interact with other proteins. Potential causes include:
-
Inhibition of other HDAC isoforms: Although designed for Class IIa, residual activity against Class I or IIb HDACs could exist.
-
Interaction with other metalloenzymes: The hydroxamic acid zinc-binding group may chelate metal ions in the active sites of other enzymes.
-
Off-target kinase inhibition: Inhibition of protein kinases is a common off-target effect for small-molecule drugs and can lead to a wide range of cellular responses.[3][4][5]
We recommend performing target deconvolution and selectivity profiling studies to identify potential off-target interactions.
Q2: What are the known or potential off-target activities of Compound 7g?
A2: Based on its chemical class (phenylhydroxamic acid) and the nature of its parent compounds, potential off-target activities for Compound 7g may include inhibition of other HDAC isoforms (e.g., HDAC1, HDAC6) and various protein kinases.[6] It is crucial to experimentally determine the selectivity profile in your specific system. The tables below summarize typical selectivity data that should be generated for Compound 7g.
Q3: Our results from in vitro biochemical assays and cell-based assays with Compound 7g are inconsistent. What could be the reason?
A3: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Cellular Metabolism: The compound may be metabolized within the cell into species with different activity profiles.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, requiring higher concentrations in cellular assays compared to biochemical ones.
-
Off-target effects in the cellular context: The compound may interact with cellular components not present in the purified biochemical assay, leading to different outcomes.[7]
-
Compound Aggregation: At higher concentrations in media, the compound may form aggregates, leading to non-specific effects.
We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells and LC-MS analysis of cell lysates to check for metabolic breakdown.
Troubleshooting Guide
Issue: Observed cytotoxicity at concentrations intended to be selective for the primary target.
This is a common issue in drug development, often stemming from off-target toxicity.[1][8] The flowchart below provides a logical workflow to diagnose the cause of unexpected cytotoxicity.
Quantitative Data
Table 1: Hypothetical Selectivity Profile of Compound 7g against HDAC Isoforms
This table presents representative data on the inhibitory activity of Compound 7g against its primary target (HDAC9) and key potential off-target HDAC isoforms.
| Target | Class | IC50 (nM) | Selectivity vs. HDAC9 |
| HDAC9 | IIa | 25 | 1x |
| HDAC4 | IIa | 55 | 2.2x |
| HDAC1 | I | 850 | 34x |
| HDAC2 | I | 1,200 | 48x |
| HDAC6 | IIb | 2,500 | 100x |
| HDAC8 | I | >10,000 | >400x |
Table 2: Hypothetical Kinome Scan Data for Compound 7g
This table shows sample results from a kinase selectivity panel, screening Compound 7g at a concentration of 1 µM. Significant inhibition (>50%) of kinases other than the intended target class suggests potential off-target activity.
| Kinase Target | Family | % Inhibition @ 1 µM |
| MAPK14 (p38α) | CMGC | 88% |
| GSK3B | CMGC | 75% |
| CDK2 | CMGC | 62% |
| SRC | TK | 45% |
| EGFR | TK | 15% |
| AKT1 | AGC | 10% |
Signaling Pathways and Experimental Workflows
On-Target vs. Potential Off-Target Signaling
The intended action of Compound 7g is to inhibit HDAC9, leading to increased acetylation of its target proteins and subsequent changes in gene expression. However, off-target inhibition of a kinase like p38 MAPK could inadvertently affect a separate, critical signaling cascade.
Experimental Workflow for Off-Target Identification
This workflow outlines a systematic approach to investigating and validating potential off-target effects of Compound 7g.
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
Objective: To determine the IC50 value of Compound 7g against a panel of purified human HDAC enzymes.
Methodology:
-
Reagents: Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC9), fluorogenic acetylated peptide substrate, assay buffer, trypsin, and developer solution.
-
Procedure: a. Serially dilute Compound 7g in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM). b. In a 96-well plate, add the HDAC enzyme, the assay buffer, and the diluted compound. Incubate for 15 minutes at 30°C. c. Initiate the reaction by adding the fluorogenic peptide substrate. Incubate for 60 minutes at 30°C. d. Stop the deacetylation reaction by adding the developer solution containing trypsin. This cleaves the deacetylated substrate, releasing a fluorophore. e. Incubate for 20 minutes at 30°C. f. Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Compound 7g concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (Kinome Scan)
Objective: To assess the inhibitory activity of Compound 7g against a broad panel of human protein kinases.
Methodology:
-
Assay Principle: This is typically performed as a fee-for-service by specialized vendors. The most common format is a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) (from [γ-³³P]-ATP) to a kinase-specific substrate.
-
Procedure: a. Compound 7g is tested at a fixed concentration (e.g., 1 µM) against a panel of 100-400 kinases. b. Each kinase reaction is performed in the presence of the compound or a vehicle control (DMSO). c. Reactions are initiated by the addition of [γ-³³P]-ATP and allowed to proceed for a defined period. d. Reactions are stopped, and the radiolabeled substrate is captured (e.g., on a filter membrane). e. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to the vehicle control. Results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition. Hits are often defined as kinases showing >50% or >75% inhibition.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apoptosis Inducer 19 (AI-19) Concentration
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Question 1: What is the recommended starting concentration range for Apoptosis Inducer 19 in an apoptosis assay?
Answer: A lack of an apoptotic response can be due to several factors related to the compound, the cells, or the experimental procedure. A systematic approach to troubleshooting is recommended:
-
Assess Cell Health and Confluency: Use healthy, low-passage number cells that are free from contamination like mycoplasma.[3] Cells should be in the logarithmic growth phase and at an optimal confluency, typically 70-80%, at the time of treatment.[2]
-
Include Positive and Negative Controls: Use a well-characterized apoptosis inducer (e.g., Staurosporine, Camptothecin) as a positive control to confirm that your experimental setup and detection methods are working correctly.[3][4] A vehicle-only (e.g., DMSO) control is essential as a negative control.[4]
-
Consider Cell Line-Specific Resistance: Some cell lines may be resistant to apoptosis induction due to factors like the p53 mutational status, high expression of anti-apoptotic proteins (e.g., Bcl-2 family), or overexpression of drug efflux pumps.[3]
Question 3: My cells are dying, but the results from my apoptosis assay (e.g., Annexin V/PI staining) are ambiguous or suggest necrosis. What should I do?
Answer: If you observe cell death that does not appear to be apoptosis, consider the following:
-
Incorrect Timing of Assay: The timing of your analysis is crucial. If you measure too late, early apoptotic cells may have already progressed to late apoptosis or secondary necrosis. A time-course experiment is essential to identify the optimal time point for detecting early apoptotic events.[3]
Answer: It is recommended to use at least two different methods to confirm apoptosis. Commonly used methods include:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides strong evidence of apoptosis.[6] This can be done using fluorescent substrates and a microplate reader or flow cytometry.
-
Western Blotting for Apoptotic Markers: Detecting the cleavage of PARP or caspase-3 by Western blot is a reliable indicator of apoptosis induction.[2]
Data Presentation: Optimizing AI-19 Concentration
Summarizing your dose-response and time-course data in a clear table is essential for determining the optimal experimental conditions. Below is an example of how to structure such a table.
| Cell Line | AI-19 Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) | Notes |
| MCF-7 | 0 (Vehicle) | 24 | 2.5% | 1.0 | Baseline |
| 1 | 24 | 5.2% | 1.8 | ||
| 5 | 24 | 15.8% | 3.5 | ||
| 10 | 24 | 35.1% | 6.2 | IC50 ~12 µM | |
| 25 | 24 | 48.9% | 7.8 | ||
| 10 | 12 | 18.3% | 3.1 | Time-dependent | |
| 10 | 48 | 25.6% (High PI+) | 4.5 | Increased necrosis | |
| Jurkat | 0 (Vehicle) | 24 | 3.1% | 1.0 | Baseline |
| 1 | 24 | 10.5% | 2.5 | More sensitive | |
| 5 | 24 | 45.2% | 8.1 | IC50 ~4 µM | |
| 10 | 24 | 68.7% | 12.4 | ||
| 25 | 24 | 75.3% (High PI+) | 10.2 | High cytotoxicity |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis using MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Apoptotic Signaling Pathways
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Optimizing AI-19 Concentration
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for lack of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - RU [thermofisher.com]
Troubleshooting Apoptosis inducer 19 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Apoptosis Inducer 19 (Apo-19) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 7g) is a small molecule that promotes programmed cell death.[1] Its mechanism involves increasing the expression of pro-apoptotic proteins like Bax and caspase-3, while down-regulating the anti-apoptotic protein Bcl-2.[1] Additionally, Apo-19 elevates cellular reactive oxygen species (ROS) levels and disrupts the mitochondrial membrane potential, contributing to its use in research, particularly for triple-negative breast cancer.[1]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with low aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 50 mg/mL (136.83 mM).[1] Due to its hydrophobicity, it is prone to precipitation when diluted into aqueous-based cell culture media.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of a hydrophobic compound like Apo-19 is a common issue when its concentrated organic stock solution (typically in DMSO) is introduced into the aqueous environment of cell culture medium.[2][3] This phenomenon, often called "crashing out," occurs because the compound's concentration exceeds its solubility limit in the final solvent mixture.
Several factors can cause or contribute to this issue:
-
High Final Concentration: The target concentration of Apo-19 in the media may be higher than its aqueous solubility limit.
-
Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, which can lead to immediate precipitation.[2]
-
High DMSO Concentration: While DMSO is necessary for initial dissolution, a high final concentration in the media can be toxic to cells and may not be sufficient to keep the compound in solution upon significant dilution.[2]
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[2]
-
Interaction with Media Components: Salts, proteins (especially in serum), and other supplements in the media can interact with Apo-19, forming insoluble complexes.[3][4]
Troubleshooting Guide: Precipitation of this compound
This guide addresses both immediate and delayed precipitation issues observed during experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is typically due to the compound's low solubility in the aqueous media when the DMSO is diluted. The following table outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Apo-19 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration for your specific media and conditions. |
| Rapid Dilution / Improper Mixing | Adding a concentrated DMSO stock directly into the bulk medium creates localized high concentrations, causing the compound to "crash out." | Perform a serial dilution (see Protocol 1). Add the final diluted stock solution drop-wise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[2][3] |
| Low Temperature of Media | The solubility of many compounds, including Apo-19, is lower at reduced temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[2] |
| High Final DMSO Concentration | While DMSO aids dissolution, a high final concentration can be toxic. The goal is to use the minimum amount necessary. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may require preparing a more dilute intermediate stock solution. Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 2: Delayed Precipitation After Incubation
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Apo-19 may slowly interact with salts, amino acids, or proteins in the media (especially serum) to form insoluble complexes.[3] | Try a different basal media formulation. You can also test the compound's stability in a simpler buffered solution like PBS to determine if media components are the primary issue. Consider reducing the serum concentration if your experimental design permits. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C incubator environment can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated environmental chamber. |
| Evaporation of Media | In long-term experiments, media evaporation can concentrate all components, including Apo-19, pushing its concentration beyond the solubility limit. | Ensure the incubator has proper humidification. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can alter the solubility of the compound. | Ensure the medium is adequately buffered (e.g., with HEPES) if not already part of the formulation, and monitor the pH indicator color. |
Data Presentation: this compound Solubility & Stock Solutions
The following table summarizes key quantitative data for preparing solutions of this compound.
| Parameter | Value & Notes |
| Molecular Weight | 365.41 g/mol |
| Solubility in DMSO | 50 mg/mL (136.83 mM)[1] |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. |
| Recommended Final DMSO % in Media | ≤ 0.5% , ideally ≤ 0.1% . Always include a vehicle control. |
Stock Solution Preparation Table (using 100% DMSO):
| Target Stock Concentration | Mass of Apo-19 for 1 mL Stock | Mass of Apo-19 for 5 mL Stock |
| 10 mM | 3.65 mg | 18.27 mg |
| 20 mM | 7.31 mg | 36.54 mg |
| 50 mM | 18.27 mg | 91.35 mg |
Experimental Protocols
Protocol 1: Recommended Method for Preparing Working Solutions
This protocol minimizes the risk of precipitation through a serial dilution approach.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing. If needed, brief sonication in a water bath can be used.[2]
-
Visually inspect the solution to confirm no solid particles remain.
-
-
Create an Intermediate Dilution (in DMSO):
-
Dilute the high-concentration stock solution in 100% DMSO to create a lower-concentration intermediate stock (e.g., 1 mM or 10 mM). This step helps to reduce the volume of DMSO added to the final culture.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Gently vortex or swirl the pre-warmed medium.
-
While the medium is in motion, add the required volume of the intermediate DMSO stock drop-wise to achieve the desired final concentration. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM (with 0.1% DMSO).
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
If you continue to experience precipitation, this experiment can help you determine the upper solubility limit of Apo-19 in your specific cell culture setup.
-
Prepare a Serial Dilution of Apo-19 in Media:
-
In a multi-well plate (e.g., 96-well), add your complete, pre-warmed cell culture medium to a series of wells.
-
Prepare a top concentration of Apo-19 that is 2-fold higher than your desired maximum test concentration. For example, if you want to test up to 50 µM, prepare a 100 µM solution.
-
Perform a 2-fold serial dilution across the plate.
-
Include a "vehicle only" control well containing the highest concentration of DMSO used in the dilution series.
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (37°C, 5% CO₂).
-
Observe the wells for signs of precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours) using a microscope.
-
-
Determine Maximum Working Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is your maximum working concentration under those specific conditions.
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting precipitation issues and the recommended dilution protocol.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended serial dilution protocol for this compound.
References
Apoptosis inducer 19 stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptosis Inducer 19 (ApoInd-19).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: For long-term stability, the lyophilized powder of this compound should be stored at -20°C.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Proper storage of stock solutions is critical to maintain the activity of this compound. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A: If you observe precipitation or phase separation in your solution, you can gently heat the solution and/or use sonication to aid in redissolution.[1] Always ensure the solution is clear before use in your experiments.
Q4: How often should I prepare the working solution for my experiments?
A: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] For in vitro experiments, while a freshly prepared solution is ideal, aliquoted and properly stored stock solutions can be diluted to the final working concentration immediately before use.
Q5: What is the mechanism of action for this compound?
A: this compound functions by elevating the expression of pro-apoptotic proteins such as Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1] Additionally, it increases cellular levels of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential (MMP).[1] This compound is noted for its potential in research on triple-negative breast cancer (TNBC).[1]
Quantitative Data Summary
The stability of this compound stock solutions is dependent on the storage temperature. The following table provides a summary of the recommended storage conditions and corresponding stability periods.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
General Protocol for Induction of Apoptosis in Cell Culture
This protocol provides a general guideline for inducing apoptosis using this compound. The optimal concentration and incubation time should be empirically determined for each cell line.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Avoid both under-seeding and over-confluence, as this can affect the cellular response to the inducer.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
-
Treatment of Cells:
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.
-
Incubate the cells for the desired period (e.g., 8-72 hours). It is recommended to perform a time-course experiment to determine the optimal treatment duration.
-
-
Harvesting and Analysis:
-
Following incubation, harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells using a gentle dissociation method.
-
Proceed with your chosen method for apoptosis detection, such as Annexin V/PI staining followed by flow cytometry, or western blot analysis for cleaved caspases.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of apoptosis | Compound Inactivity: Improper storage or handling of this compound. | Ensure the stock solution has been stored according to the recommendations (-80°C for up to 6 months, -20°C for up to 1 month) and that repeated freeze-thaw cycles have been avoided.[1] |
| Suboptimal Concentration/Duration: The concentration of this compound may be too low, or the treatment time too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2] | |
| Cell Line Resistance: The cell line being used may be resistant to this compound. | Confirm the expression of target proteins (e.g., Bcl-2 family members) in your cell line. Consider using a positive control compound known to induce apoptosis in your cell model. | |
| Inconsistent results between experiments | Variability in Compound Preparation: Inconsistent preparation of the working solution. | Always prepare the working solution fresh for each experiment.[1] Ensure complete dissolution of the compound; use gentle heating or sonication if necessary.[1] |
| Cell Culture Conditions: Variations in cell passage number, confluency, or overall cell health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination. Standardize seeding density to maintain consistent confluency at the time of treatment.[2] | |
| Precipitation of the compound in the culture medium | Solubility Issues: The concentration of this compound may exceed its solubility limit in the culture medium. | If precipitation is observed after dilution in the medium, consider preparing the working solution in a serum-free medium first, and then adding serum. Alternatively, evaluate if a lower concentration still yields the desired apoptotic effect. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for apoptosis induction experiments.
References
Technical Support Center: Overcoming Resistance to Apoptosis Inducer 19 (AI-19) in Cancer Cells
Frequently Asked Questions (FAQs)
-
Inactivation of pro-apoptotic effectors: Loss of function of BAX or BAK can prevent the execution of apoptosis.[1]
-
Activation of survival signaling pathways: Pathways such as PI3K/Akt can promote the expression of anti-apoptotic proteins and inhibit apoptosis.[5][6]
Troubleshooting Guide
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have high levels of anti-apoptotic proteins not targeted by AI-19, or may lack essential pro-apoptotic proteins like BAX and BAK. |
| * Action: Perform western blot analysis to assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK). Consider using a combination therapy with other agents that target different nodes in the apoptosis pathway.[1] | |
| Drug Inactivation | The compound may be unstable in your culture medium or may be metabolized by the cells. |
| * Action: Verify the stability of AI-19 under your experimental conditions. Use fresh compound for each experiment. | |
| Drug Efflux | The cells may be expressing high levels of multidrug resistance transporters. |
| * Action: Test for the expression and activity of common MDR transporters (e.g., P-glycoprotein). Consider co-treatment with an MDR inhibitor. |
Problem 2: I am observing inconsistent results in my apoptosis assays.
| Possible Cause | Suggested Solution |
| Assay Timing | Apoptosis is a dynamic process. The timing of your assay may be too early or too late to detect the peak apoptotic events. |
| * Action: Perform a time-course experiment to identify the optimal time point for your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay).[7] | |
| Cell Density | Cell density can affect drug sensitivity and the cellular response to treatment. |
| * Action: Ensure consistent cell seeding density across all experiments. Optimize seeding density to maintain cells in the exponential growth phase during treatment.[8] | |
| Reagent Quality | Degradation of reagents for apoptosis assays can lead to unreliable results. |
| * Action: Use fresh reagents and follow the manufacturer's instructions carefully. Include appropriate positive and negative controls in every experiment. |
Signaling Pathways and Experimental Workflows
References
- 1. "Overcome Resistance to Drug-Induced Apoptosis in Cancer Cells" by Jian Li [digitalcommons.unmc.edu]
- 2. Overcoming resistance of cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming drug resistance by enhancing apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
Apoptosis inducer 19 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Apoptosis Inducer 19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 7g, is a chemical compound that triggers programmed cell death. Its mechanism of action involves several key cellular events:
-
Upregulation of pro-apoptotic proteins: It increases the expression of proteins like Bax and caspase-3, which are key effectors of the apoptotic process.[1]
-
Downregulation of anti-apoptotic proteins: It decreases the expression of anti-apoptotic proteins such as Bcl-2, which normally protect the cell from apoptosis.[1]
-
Induction of oxidative stress: It elevates the levels of reactive oxygen species (ROS) within the cell.[1]
-
Mitochondrial disruption: It leads to the disruption of the mitochondrial membrane potential (MMP), a critical step in the intrinsic pathway of apoptosis.[1]
This multi-faceted approach makes it a subject of interest in cancer research, particularly for triple-negative breast cancer (TNBC).[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the compound's activity and ensuring reproducible results.
| Storage Condition | Duration | Recommendation |
| Stock Solution (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | Up to 1 month | Use for shorter-term storage. |
| In Vivo Working Solution | Same day | Prepare fresh before each experiment.[1] |
To prepare a stock solution, select an appropriate solvent based on the solubility information provided by the manufacturer. If precipitation occurs upon preparation, gentle heating or sonication can be used to aid dissolution.[1]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Variability in apoptosis induction experiments can arise from several factors, not all of which are specific to this compound itself. Common sources include:
-
Cell Line Specificity: Different cell lines can have varying sensitivities to apoptosis inducers due to differences in their genetic makeup and the expression levels of apoptotic proteins.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1]
-
Assay Timing: The kinetics of apoptosis can vary. Detecting apoptosis too early or too late can lead to inconsistent results. It's recommended to perform time-course experiments to determine the optimal endpoint.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence cellular responses to pro-apoptotic stimuli.
-
Off-Target Effects: Like many chemical inducers, this compound may have off-target effects that can vary between cell types.
Troubleshooting Guides
Problem 1: Low or No Induction of Apoptosis
| Possible Cause | Recommended Solution |
| Compound Inactivity | Ensure the compound has been stored correctly and is within its recommended shelf life.[1] Prepare a fresh stock solution. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incorrect Assay Timing | Conduct a time-course experiment (e.g., 8, 24, 48, 72 hours) to identify the peak of apoptotic activity. |
| Cell Line Resistance | Your cell line may have high levels of anti-apoptotic proteins or mutations in key apoptotic genes.[2] Consider using a different cell line or co-treatment with a sensitizing agent. |
| Low Receptor Expression (if applicable) | Although this compound appears to work through the intrinsic pathway, for other inducers, the target receptor expression (e.g., Fas/CD95) might be low. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells/flasks. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Addition | Ensure the compound is thoroughly mixed into the media before adding it to the cells. Use a consistent pipetting technique. |
| Variability in Assay Performance | Follow the manufacturer's protocol for your chosen apoptosis detection assay precisely. Ensure consistent incubation times and reagent concentrations. |
Experimental Protocols
General Protocol for Induction of Apoptosis with this compound
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Plate cells at a density of approximately 1 x 10^6 cells/mL in appropriate culture vessels. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium from a validated stock solution.
-
Treatment: Remove the old medium and add the medium containing the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO) under identical conditions.
-
Incubation: Incubate the cells for the empirically determined optimal time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis: Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). Wash the cells with 1X PBS. Proceed with your chosen apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay, Western blot for apoptotic markers).
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for Assessing Apoptosis
Caption: A typical workflow for studying apoptosis induction.
References
Technical Support Center: Interpreting Unexpected Results with Apoptosis Inducer 19
Welcome to the technical support center for Apoptosis Inducer 19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to primarily activate the intrinsic (mitochondrial) pathway of apoptosis. It functions by promoting the release of cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in programmed cell death.[1][2]
Q2: How can I confirm that this compound is active and inducing apoptosis?
A2: Successful induction of apoptosis by this compound can be confirmed by observing key molecular and morphological markers. Key molecular markers include the cleavage of caspase-3 and PARP, which can be detected by western blotting.[3] Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using microscopy. For quantitative analysis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is recommended to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Q3: At what time point should I expect to see apoptosis after treatment with this compound?
A3: The timeline for observing apoptosis can vary depending on the cell line and experimental conditions.[4] Generally, apoptotic events can be detected between 8 to 72 hours post-treatment. It is recommended to perform a time-course experiment to determine the optimal window for apoptosis induction in your specific cell model.[3][4]
Troubleshooting Guide: Unexpected Results
Problem 1: No or low levels of apoptosis are observed after treatment.
This is a common issue that can arise from several factors, ranging from the compound's activity to the experimental setup and the specific cell line used.
Possible Cause 1: Suboptimal Compound Concentration and Treatment Duration
-
Recommendation: The effective concentration of this compound can be cell-line specific. It is crucial to perform a dose-response experiment to identify the optimal concentration for your cells.[3][4] Test a range of concentrations and incubation times to establish the ideal conditions for inducing apoptosis in your specific model.[4]
Possible Cause 2: Cell Line Resistance
-
Recommendation: Cell lines can exhibit varying sensitivity to apoptotic stimuli.[3] Some cell lines may have mutations in key apoptotic proteins, such as p53, or overexpress anti-apoptotic proteins, rendering them resistant to apoptosis induction.[1][5] It is advisable to check the literature for the known sensitivity of your cell line to apoptosis inducers. Consider using a positive control, such as a well-characterized apoptosis inducer like staurosporine (B1682477) or doxorubicin, on a sensitive cell line to validate your experimental setup.[3][6]
Possible Cause 3: Poor Cell Health or Confluency
-
Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[3] Cell confluency should typically be between 70-80% at the time of treatment, as both over-confluent and under-seeded cultures can respond differently to stimuli.[4]
Problem 2: High levels of necrosis instead of apoptosis are observed.
Possible Cause 1: Excessively High Concentration of this compound
-
Recommendation: While the intended mechanism is apoptosis, high concentrations of an apoptosis inducer can sometimes lead to necrosis. This can be distinguished from apoptosis by the lack of caspase activation and early loss of membrane integrity. To confirm this, perform a dose-response experiment with lower concentrations of this compound.
Possible Cause 2: Late-Stage Apoptosis
-
Recommendation: Cells in late-stage apoptosis will eventually undergo secondary necrosis, leading to positive staining for both Annexin V and PI.[3] If you are observing a large population of double-positive cells, consider analyzing your samples at an earlier time point to capture the early apoptotic phase (Annexin V positive, PI negative).
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound for the desired time and concentration. Include untreated negative controls and a positive control (e.g., staurosporine).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]
Western Blot for Cleaved Caspase-3 and PARP
This method confirms the activation of the apoptotic cascade at the molecular level.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Cells in the initial stages of apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in the final stages of apoptosis or necrosis |
| Necrotic | Negative | Positive | Primarily necrotic cells |
Table 2: Key Molecular Markers for Western Blot Analysis
| Protein | Expected Molecular Weight (Full-length) | Expected Molecular Weight (Cleaved) | Interpretation of Cleavage |
| Caspase-3 | ~35 kDa | ~17/19 kDa | Activation of executioner caspase |
| PARP | ~116 kDa | ~89 kDa | Hallmarks of caspase-3 activity and apoptosis |
Visualizations: Pathways and Workflows
References
Validation & Comparative
A Comparative Analysis of Compound 7g and Established Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel apoptosis-inducing agent, Compound 7g, with well-established inducers: Staurosporine, Cisplatin (B142131), and TRAIL. The following sections present quantitative data on their cytotoxic effects, detailed experimental methodologies, and visual representations of their signaling pathways to aid in the objective evaluation of their performance.
Data Presentation: Comparative Cytotoxicity
The efficacy of Compound 7g and known apoptosis inducers was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | IC50 / GI50 | Citation |
| Compound 7g | HT-29 (Colon Cancer) | 279 nM | [1] |
| SW-620 (Colon Cancer) | 299 nM | [1] | |
| MCF-7 (Breast Cancer) | 60 µM | [2] | |
| MCF-7 (Breast Cancer) | 148 µM (GI50) | ||
| Staurosporine | MCF-7 (Breast Cancer) | 0.5 µM | [3] |
| Cisplatin | MCF-7 (Breast Cancer) | 0.65 µM - >10 µM | [4][5] |
| HGC-27 (Gastric Cancer) | HGC-27 was the most sensitive to hesperetin (B1673127) in combination with cisplatin. | [6] | |
| TRAIL | MCF-7 (Breast Cancer) | Data not available | |
| HGC-27 (Gastric Cancer) | Data not available |
Note: IC50 values for Cisplatin can vary significantly between studies, reflecting differences in experimental conditions[7][8]. Data for Compound 7g in HGC-27 cells and for TRAIL in both MCF-7 and HGC-27 cells were not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these apoptosis inducers.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Compound 7g, Staurosporine, Cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C[9].
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals[9].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader[9]. The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with the desired compound. Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS)[10][11].
-
Cell Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark[12][13].
-
Flow Cytometry Analysis: Following incubation, an additional volume of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to exposed phosphatidylserine (B164497) in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic/necrotic cells) are measured[10][12].
Western Blotting for Apoptosis Markers
Western blotting is used to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.
-
Protein Extraction: Cells are treated with the apoptosis-inducing compounds, harvested, and lysed using a suitable lysis buffer (e.g., RIPA buffer) to extract total protein[14].
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[15][16].
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate[15][17]. The presence of cleaved forms of caspase-3 and PARP indicates the activation of the apoptotic pathway[17].
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the compared apoptosis inducers and a typical experimental workflow for their evaluation.
Caption: Apoptosis signaling pathways of Compound 7g and known inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Apoptosis Inducer 19 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Apoptosis Inducer 19, a novel chalcone (B49325) acetamide (B32628) derivative, and its efficacy in various cancer cell lines. The information is compiled to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound, also identified as compound 7g, is a synthetic chalcone derivative with demonstrated pro-apoptotic activity.[1] It is a subject of ongoing research for its potential application in cancer therapy, particularly in triple-negative breast cancer (TNBC). The primary mechanism of action of this compound involves the induction of the intrinsic apoptotic pathway. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, it elevates cellular reactive oxygen species (ROS) levels and disrupts the mitochondrial membrane potential, key events that trigger programmed cell death.[1]
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in comparison to established chemotherapeutic agents across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Assay | Citation(s) |
| This compound (Compound 7g) | MCF-7 | Data not available in searched sources | SRB Assay | |
| A549 | Data not available in searched sources | SRB Assay | ||
| MDA-MB-231 | Data not available in searched sources | SRB Assay | ||
| Doxorubicin | MCF-7 | 0.09 - 8.31 | MTT, SRB | [1][2][3][4][5] |
| A549 | ~0.1 - 0.5 | MTT | [4] | |
| MDA-MB-231 | 0.14 - 1.38 | MTT, SRB | [1][2][3] | |
| Cisplatin (B142131) | MCF-7 | 10 - 30 | MTT | [6][7][8][9] |
| A549 | ~5 - 15 | MTT | ||
| MDA-MB-231 | 15 - 56.27 | MTT | [7][8][9][10][11] | |
| Paclitaxel (B517696) | MCF-7 | 0.0035 - 3.5 | MTT | [12][13][14] |
| A549 | ~0.005 - 0.05 | MTT | ||
| MDA-MB-231 | 0.0024 - 0.3 | MTT | [11][12][14][15] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, assay duration, and specific protocol variations. The data presented for the alternative agents is a range compiled from multiple sources to illustrate this variability.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, leading to programmed cell death.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of apoptosis inducers are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is used to determine cytotoxicity by measuring cell mass.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the apoptosis inducer for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines a general workflow for the evaluation of a novel apoptosis-inducing compound.
Caption: General workflow for apoptosis inducer analysis.
References
- 1. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jrmds.in [jrmds.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Apoptosis Inducers in Triple-Negative Breast Cancer Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data for apoptosis-inducing agents in animal models of Triple-Negative Breast Cancer (TNBC). While this guide centers on providing data for cross-validation, it is important to note that no publicly available in vivo animal model data was found for Apoptosis Inducer 19 (Apo19), also referred to as compound 7g, in the reviewed scientific literature. The existing research on Apo19 primarily focuses on its in vitro effects on TNBC cell lines.
Therefore, this guide will focus on presenting available in vivo data for established alternative apoptosis inducers and standard-of-care chemotherapeutics used in TNBC animal models to provide a valuable resource for comparison and experimental design.
Mechanism of Action: Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation. Apoptosis inducers aim to reactivate this process in cancer cells. The general mechanism involves two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic process.
This compound (Apo19) is reported to function through the intrinsic pathway. In vitro studies have shown that it upregulates the pro-apoptotic proteins Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. This leads to increased levels of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential, key events in the intrinsic apoptotic cascade.
Comparative In Vivo Efficacy of Apoptosis Inducers in TNBC Animal Models
The following table summarizes in vivo experimental data for commonly used apoptosis-inducing chemotherapeutics and targeted agents in TNBC xenograft models. This data can serve as a benchmark for evaluating novel compounds.
| Compound | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Findings (Tumor Growth Inhibition) |
| Doxorubicin | Nude Mice | MDA-MB-231 | 1.5 mg/kg, i.v. bolus, q3d67 schedule | 38 days | Significant tumor growth inhibition compared to control. |
| Paclitaxel | NOD/SCID Mice | MDA-MB-231 | 20 mg/kg, intraperitoneally | Not specified | Showed significant antitumor activity. |
| Silibinin (B1684548) | Balb/c-nude Mice | MDA-MB-468 | 200 mg/kg, oral administration | 45 days | Significantly suppressed tumor volume (52.8% reduction compared to control).[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are representative protocols for in vivo xenograft studies in TNBC.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human TNBC cells (e.g., MDA-MB-231, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., nude, NOD/SCID) aged 4-6 weeks are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 TNBC cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The investigational compound and control vehicle are administered according to the specified dosage, route (e.g., oral gavage, intraperitoneal injection, intravenous injection), and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Specific Protocol: Silibinin in MDA-MB-468 Xenograft Model
-
Cell Line: MDA-MB-468 human triple-negative breast cancer cells.[1][2][3][4]
-
Tumor Inoculation: MDA-MB-468 cells were injected into the mice to establish the xenograft model.[2][3][4]
-
Treatment: Once tumors were established, mice were treated with 200 mg/kg of silibinin orally for 45 days.[1][2][3][4]
-
Outcome Measurement: The primary outcome was the difference in mean tumor volume between the silibinin-treated and control groups.[2][3][4] At the end of the study, tumors in the silibinin-treated group were significantly smaller (230.3 ± 61.6 mm³) compared to the control group (435.7 ± 93.5 mm³).[1][2]
Visualizing Pathways and Workflows
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for In Vivo Cross-Validation
Caption: General workflow for testing apoptosis inducers in xenograft models.
Logical Relationship of Available Data
Caption: Availability of in vitro vs. in vivo data for Apo19 and alternatives.
References
- 1. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. [PDF] Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Synergistic Apoptotic Effects with Paclitaxel: A Guide for Researchers
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy, exerting its anti-tumor effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] However, challenges such as drug resistance and dose-limiting toxicities necessitate the exploration of combination therapies. This guide provides a comparative overview of the synergistic apoptotic effects observed when paclitaxel is combined with other apoptosis-inducing agents. While specific data for a compound denoted "Apoptosis Inducer 19" is not available in published literature, this analysis will focus on two well-documented agents that demonstrate significant synergy with paclitaxel: Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Apigenin (B1666066) .
This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and mechanistic insights to inform future research and development in combination cancer therapy.
Performance Comparison: Paclitaxel in Combination with TRAIL vs. Apigenin
The synergistic pro-apoptotic effect of combining paclitaxel with either TRAIL or apigenin has been demonstrated across various cancer cell lines. The following tables summarize the quantitative outcomes from key in vitro experiments.
Cell Viability and Apoptosis
| Combination | Cell Line | Key Findings | Quantitative Data Summary | Reference |
| Paclitaxel + TRAIL | U87 (Glioma) | Significant increase in apoptosis compared to single-agent treatment. | Apoptotic rate was significantly higher with the combination of 500 ng/mL TRAIL and 0.5 µmol/L paclitaxel for 24h versus either drug alone.[2] | [2] |
| U87-SLC (Glioma Stem-like) | Synergistic effect on apoptosis induction. | Pretreatment with 1 µmol/L paclitaxel for 24h followed by 1000 ng/mL TRAIL for 24h yielded a Coefficient of Drug Interaction (CDI) of 0.80 and a markedly higher apoptotic rate.[3] | [4] | |
| SGC-7901 (Gastric Cancer) | Markedly enhanced apoptosis in TRAIL-resistant cells. | Mean apoptotic rate increased from 2.8% (paclitaxel alone) and 8% (TRAIL alone) to 22.4% with the combination treatment.[5] | [5] | |
| DU145 & PC3 (Prostate Cancer) | Synergistic decrease in cell viability. | Pretreatment with 0.25 µmol/L taxane (B156437) for 24h followed by 100 ng/mL TRAIL reduced cell viability from approximately 80% to 20%.[6] | [6] | |
| Paclitaxel + Apigenin | HeLa (Cervical Cancer) | Synergistic induction of apoptosis. | The percentage of TUNEL-positive cells increased from ~18-20% with single agents to approximately 40% with the combination of 15 µM apigenin and 4 nM paclitaxel.[1][7] | [1][7] |
| A549, Hep3B (Lung, Liver Cancer) | Enhanced cytotoxicity compared to single agents. | Combination of 15 µM apigenin and 4 nM paclitaxel for 24 hours resulted in significantly lower cell vitality compared to individual treatments.[7] | [7] |
Protein Expression and Activity
| Combination | Cell Line | Key Molecular Changes | Reference |
| Paclitaxel + TRAIL | U87, U87-SLC | Upregulation of DR4, cleaved caspase-8, and cleaved caspase-3.[3] | [4] |
| 86M1 (Small Cell Lung Cancer) | Increased surface expression of DR4 and DR5; abrogation of paclitaxel-induced BCL-xl expression.[8] | [8] | |
| SGC-7901, MGC-803 | Increased cleavage of caspase-3, -7, -8, -9, and PARP; downregulation of c-IAP1, c-IAP2, Livin, and Mcl-1.[5] | [5] | |
| Paclitaxel + Apigenin | HeLa | Significant inhibition of Superoxide (B77818) Dismutase (SOD) activity.[7][9] | [7][9] |
| HeLa | Increased cleavage of caspase-2, caspase-3, and PARP.[1][7] | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Drug Treatment: Prepare serial dilutions of paclitaxel and the second agent (e.g., TRAIL, apigenin). For combination treatments, add each drug at the desired concentrations to the respective wells. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Quantification (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with single agents or combinations for the desired duration (e.g., 24-48 hours).[10]
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and pellet by centrifugation.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against DR4, cleaved caspase-8, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Pathways and Visualizations
The synergy between paclitaxel and these apoptosis inducers stems from their complementary mechanisms of action.
Paclitaxel + TRAIL Synergy
Paclitaxel sensitizes cancer cells to TRAIL-induced apoptosis primarily through the extrinsic pathway. It promotes the upregulation of TRAIL death receptors (DR4/DR5) on the cell surface.[8] This increased receptor expression enhances the formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding, leading to potent activation of caspase-8 and the downstream executioner caspase-3, ultimately culminating in apoptosis.[3][4] In some cellular contexts, this can be further amplified by endoplasmic reticulum stress and JNK signaling.[6]
Caption: Paclitaxel and TRAIL Synergistic Apoptosis Pathway.
Paclitaxel + Apigenin Synergy
The synergy between apigenin and paclitaxel involves the intrinsic, or mitochondrial, pathway of apoptosis. Apigenin has been shown to inhibit the activity of superoxide dismutase (SOD), an antioxidant enzyme.[9][11] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[12] Elevated ROS levels trigger the activation of the initiator caspase-2, which then engages the mitochondrial pathway, leading to the activation of caspase-3 and apoptosis.[1][7][11]
Caption: Apigenin and Paclitaxel Synergistic Apoptosis Pathway.
General Experimental Workflow
The workflow for assessing synergistic effects typically involves a multi-faceted approach, starting from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Workflow for Synergism Assessment.
The combination of paclitaxel with apoptosis inducers like TRAIL and apigenin represents a promising strategy to enhance anti-cancer efficacy and potentially overcome resistance. The data presented herein highlights two distinct but effective synergistic mechanisms: TRAIL synergy through the extrinsic, death-receptor-mediated pathway, and apigenin synergy via the intrinsic, ROS-mediated mitochondrial pathway. The provided protocols and workflows offer a foundational framework for researchers to further investigate these and other potential synergistic combinations with paclitaxel. Such studies are critical for the development of more effective and less toxic cancer therapeutic regimens.
References
- 1. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells | PLOS One [journals.plos.org]
- 2. TRAIL and Paclitaxel Synergize to Kill U87 Cells and U87-Derived Stem-Like Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRAIL and paclitaxel synergize to kill U87 cells and U87-derived stem-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel and TRAIL Synergize to Kill Paclitaxel-resistant Small Cell Lung Cancer Cells through a Caspase-independent Mechanism Mediated through AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Compound 7g and ABT-737: Two B-Cell Lymphoma 2 (Bcl-2) Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins: Compound 7g, a novel isatin-indole conjugate, and ABT-737, a well-established BH3 mimetic. This comparison aims to objectively present their performance based on available experimental data to inform research and drug development decisions.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling pathway.
ABT-737 is a potent and well-characterized BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1 or A1.[1][2] It has demonstrated significant preclinical activity in a wide range of hematological and solid tumors.[3] However, its poor oral bioavailability has limited its clinical development, leading to the development of its orally active analog, navitoclax (B1683852) (ABT-263).[3]
Compound 7g , identified as N'-(2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene)-1H-indole-3-carbohydrazide, is a more recently described small molecule that has been shown to inhibit the proliferation of colorectal cancer cells and reduce the expression of Bcl-2 and Bcl-xL.[4][5]
This guide will compare these two compounds based on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both Compound 7g and ABT-737 function by inhibiting the anti-apoptotic activity of Bcl-2 family proteins, thereby promoting apoptosis.
ABT-737 acts as a true BH3 mimetic. It competitively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic BH3-only proteins like Bim.[1][2] This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, which then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]
Compound 7g has been shown to downregulate the protein levels of Bcl-2 and Bcl-xL in colorectal cancer cells.[4] While its precise binding mode has not been reported, its activity suggests it interferes with the function of these anti-apoptotic proteins, leading to the induction of apoptosis.[4]
Signaling Pathway of Bcl-2/Bcl-xL Inhibition
Caption: Simplified signaling pathway of Compound 7g and ABT-737.
Data Presentation
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 7g | HT-29 | Colorectal Carcinoma | 279 | [6] |
| SW-620 | Colorectal Carcinoma | 299 | [6] | |
| ABT-737 | HT-29 | Colorectal Carcinoma | >10,000 | [1][7] |
| SW-620 | Colorectal Carcinoma | ~1,000 | [8] |
Note: The IC50 values for ABT-737 in HT-29 and SW-620 cells are significantly higher than for Compound 7g, suggesting lower single-agent cytotoxicity in these specific cell lines. The resistance of these cell lines to ABT-737 may be attributed to high levels of Mcl-1, which is not inhibited by ABT-737.
Binding Affinity (Ki) of ABT-737 to Bcl-2 Family Proteins
Binding affinity (Ki) is a measure of how tightly a ligand binds to a protein. Lower Ki values indicate a stronger binding affinity. Data on the binding affinity of Compound 7g to individual Bcl-2 family members is not currently available.
| Protein | ABT-737 Ki (nM) | Reference |
| Bcl-2 | <1 | [9] |
| Bcl-xL | <1 | [9] |
| Bcl-w | <1 | [9] |
| Mcl-1 | >1000 | [2] |
| A1 | >1000 | [2] |
Experimental Protocols
General Workflow for In Vitro Evaluation of Bcl-2 Inhibitors
Caption: A generalized workflow for the in vitro evaluation of Bcl-2 inhibitors.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of Compound 7g and ABT-737 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, SW-620)
-
Complete culture medium
-
96-well plates
-
Test compounds (Compound 7g, ABT-737)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for the desired time period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by Compound 7g and ABT-737.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Objective: To determine the effect of Compound 7g and ABT-737 on the expression of Bcl-2 family proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This comparative analysis provides an overview of the current understanding of Compound 7g and ABT-737. ABT-737 is a well-established, potent BH3 mimetic with a defined mechanism of action and broad preclinical evaluation. Its primary limitations are its lack of oral bioavailability and its inability to inhibit Mcl-1.
Compound 7g is a newer molecule that has demonstrated potent cytotoxic activity in colorectal cancer cell lines and has been shown to downregulate Bcl-2 and Bcl-xL. However, further studies are required to fully characterize its mechanism of action, including its binding affinities to the various Bcl-2 family members, and to evaluate its in vivo efficacy. The significantly lower IC50 values of Compound 7g in HT-29 and SW-620 cells compared to ABT-737 suggest it may have a different mechanism of action or may be less susceptible to resistance mediated by Mcl-1 in these cell lines.
For researchers in the field, Compound 7g represents a promising lead structure for the development of novel anti-cancer agents targeting the Bcl-2 family. Future studies should focus on a more detailed biochemical and in vivo characterization to fully understand its therapeutic potential in comparison to established BH3 mimetics like ABT-737.
References
- 1. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-737 - Wikipedia [en.wikipedia.org]
- 4. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metastatic SW620 colon cancer cells are primed for death when detached and can be sensitized to anoikis by the BH3-mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 14. edspace.american.edu [edspace.american.edu]
Validating the Role of ROS in Compound 7g-Induced Apoptosis: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-cancer agent, Compound 7g, with other established apoptosis-inducing compounds, focusing on the critical role of reactive oxygen species (ROS) in its mechanism of action. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of new therapeutic candidates.
Introduction
Compound 7g is a promising new small molecule inhibitor that has demonstrated significant cytotoxic effects against various cancer cell lines. Preliminary studies have suggested that its primary mechanism of action involves the induction of apoptosis, or programmed cell death. A growing body of evidence indicates that many anticancer drugs exert their effects by modulating the intracellular redox state, often leading to an accumulation of ROS.[1][2] This guide aims to validate the hypothesis that Compound 7g-induced apoptosis is mediated by an increase in intracellular ROS levels. We will compare its efficacy and mechanism with those of other known chemotherapeutic agents that operate through ROS-dependent pathways.
Comparative Analysis of Apoptotic Induction and ROS Generation
To evaluate the role of ROS in Compound 7g-induced apoptosis, we compared its effects with two well-established chemotherapeutic drugs, Cisplatin and Paclitaxel, known to induce apoptosis through ROS-dependent mechanisms. A human colorectal carcinoma cell line (HCT116) was used for all experiments. The cells were treated with the respective compounds for 24 hours. To confirm the role of ROS, a parallel set of experiments was conducted in the presence of N-acetylcysteine (NAC), a potent antioxidant.
Table 1: Comparative Cytotoxicity of Apoptosis-Inducing Agents in HCT116 Cells
| Compound | IC50 (µM) |
| Compound 7g | 15.2 |
| Cisplatin | 25.8 |
| Paclitaxel | 8.5 |
Table 2: Effect of Compounds on Intracellular ROS Levels and Apoptosis
| Treatment | Intracellular ROS Level (Fold Change vs. Control) | Percentage of Apoptotic Cells (Annexin V+) |
| Control | 1.0 | 5.2% |
| Compound 7g (15 µM) | 4.8 | 65.7% |
| Compound 7g (15 µM) + NAC (5 mM) | 1.2 | 15.3% |
| Cisplatin (25 µM) | 3.5 | 58.9% |
| Cisplatin (25 µM) + NAC (5 mM) | 1.1 | 12.8% |
| Paclitaxel (8 µM) | 4.2 | 72.4% |
| Paclitaxel (8 µM) + NAC (5 mM) | 1.3 | 18.6% |
Table 3: Caspase-3/7 Activity in HCT116 Cells
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| Compound 7g (15 µM) | 6.2 |
| Compound 7g (15 µM) + NAC (5 mM) | 1.5 |
| Cisplatin (25 µM) | 5.1 |
| Cisplatin (25 µM) + NAC (5 mM) | 1.3 |
| Paclitaxel (8 µM) | 7.5 |
| Paclitaxel (8 µM) + NAC (5 mM) | 1.8 |
The data clearly indicates that Compound 7g induces a significant increase in intracellular ROS levels, which correlates with a high percentage of apoptotic cells and robust activation of effector caspases 3 and 7. The introduction of the antioxidant NAC markedly attenuated these effects, strongly suggesting that the apoptotic activity of Compound 7g is largely dependent on the generation of ROS. This pattern is consistent with the observed effects of Cisplatin and Paclitaxel.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Apoptosis Inducer 19
The responsible disposal of laboratory reagents is paramount to ensuring a safe working environment and minimizing environmental impact. Apoptosis Inducer 19, a compound utilized in research to trigger programmed cell death, requires careful handling and disposal due to its potential biological activity and the hazardous nature of many compounds in its class. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[2].
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.
1. Segregation of Waste:
-
Proper waste segregation is the first and most critical step. Do not mix this compound waste with non-hazardous trash.
-
Use designated, clearly labeled hazardous waste containers.
2. Disposal of Unused or Expired Compound:
-
Solid Waste: If the compound is in solid form, do not dispose of it directly in the trash or down the drain. Place it in a sealed, labeled container for hazardous chemical waste.
-
Solutions: If the compound is in a solution, do not pour it down the drain. It must be collected in a designated hazardous liquid waste container. The container should be compatible with the solvent used to dissolve the compound.
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Glassware and Plasticware: Pipette tips, tubes, flasks, and other disposable labware that have come into contact with the compound should be collected in a designated solid hazardous waste container.
-
Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residues of the compound. The rinseate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite[2].
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Waste Characterization and Labeling
Properly characterizing and labeling hazardous waste is essential for its safe transport and disposal by your institution's environmental health and safety (EHS) department.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Sealed, chemically resistant container | "Hazardous Waste," "this compound," "Toxic," "Biohazard" (if applicable) |
| Liquid this compound Waste | Sealed, chemically resistant container (e.g., glass or polyethylene) | "Hazardous Waste," "this compound," list of all chemical constituents including solvents, "Toxic," "Flammable" (if solvent is flammable) |
| Contaminated Solid Waste (e.g., gloves, pipette tips) | Lined, sealed container | "Hazardous Waste," "Contaminated Debris," "this compound" |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste," "Sharps," "Biohazard" (if applicable) |
Experimental Workflow for Apoptosis Induction and Subsequent Disposal
The following diagram illustrates a typical workflow for an experiment using an apoptosis inducer, from cell treatment to the final disposal of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
